

Preclinical Pharmacology of MK-7145: A Technical Guide

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Compound of Interest

Compound Name: MK-7145

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Abstract

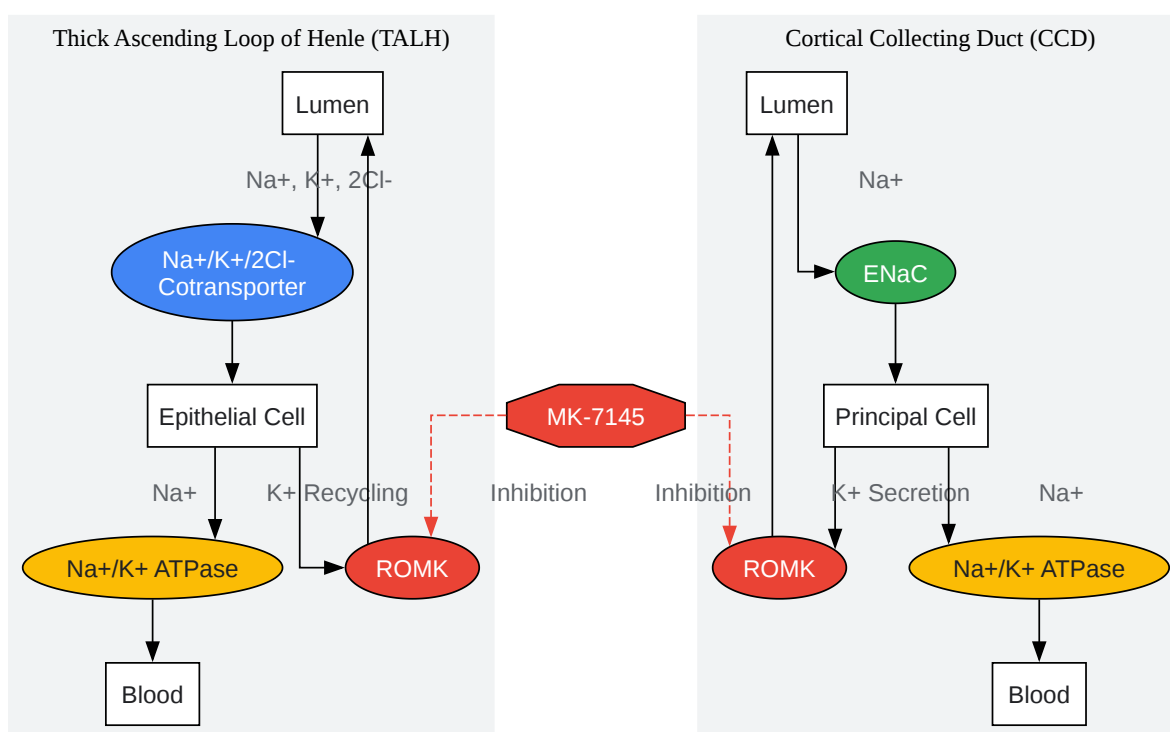
MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] Developed for the potential treatment of hypertension and heart failure, its mechanism of action represents a novel approach to diuretic and natriuretic therapy.[1][2][3] Preclinical studies have demonstrated its potential to induce diuresis and lower blood pressure with a potassium-sparing effect, differentiating it from conventional diuretics. This document provides a comprehensive overview of the preclinical pharmacology of **MK-7145**, detailing its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

Introduction

The renal outer medullary potassium channel (ROMK), encoded by the KCNJ1 gene, is an inward-rectifying potassium channel critical for renal salt recycling and potassium homeostasis.[1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na⁺/K⁺/2Cl⁻ cotransporter.[1] In the CCD, it is involved in potassium secretion coupled with sodium reabsorption.[1] Inhibition of ROMK is therefore hypothesized to produce a diuretic and natriuretic effect with a reduced risk of hypokalemia compared to loop and thiazide diuretics.[1][2] **MK-7145** was identified as a potent and selective ROMK inhibitor that entered clinical development.[1][4]

Mechanism of Action

MK-7145 acts as a direct inhibitor of the ROMK channel. By blocking this channel, it disrupts the normal physiological processes in the kidney nephron, leading to its diuretic and natriuretic effects.



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Caption: Mechanism of action of **MK-7145** on renal ion transport.

In Vitro Pharmacology

Potency and Selectivity

MK-7145 is a potent inhibitor of the ROMK channel with an IC₅₀ of 0.045 μ M.[5] It exhibits selectivity against other Kir family channels and key cardiac ion channels.

Target	IC ₅₀ (μ M)	Cell Line	Assay Type	Reference
ROMK	0.045	-	-	[5]
ROMK	0.009	CHO	Electrophysiology	[5]
Kir2.1	>30	-	-	[5]
Kir2.3	>30	-	-	[5]
Kir4.1	>30	-	-	[5]
Kir7.1	>30	-	-	[5]
Cav1.2	>30	-	-	[5]
Nav1.5	>30	-	-	[5]

Off-Target Activity

In a broad counter-screening panel of over 150 receptors, enzymes, and ion channels, **MK-7145** demonstrated activity at concentrations below 10 μ M for three targets.[5]

Off-Target	IC ₅₀ (μ M)	Assay Type	Reference
Human Serotonin Transporter (SERT)	0.12	Radioligand Binding	[5]
Human SERT	2.40 \pm 0.32	[3H]-serotonin Uptake	[5]
Somatostatin Subtype 1 (sst1)	2.63	-	[5]
Acetylcholinesterase (AChE)	9.94	-	[5]

MK-7145 is a substrate of human P-glycoprotein (Pgp), which is expected to limit its central nervous system exposure and mitigate the risk associated with SERT inhibition.[\[1\]](#)[\[5\]](#)

In Vivo Pharmacology

Pharmacodynamic Studies in Rats

Acute Diuresis and Natriuresis Model: In an acute rat model, **MK-7145** demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[\[1\]](#)

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, **MK-7145** produced a dose-dependent reduction in systolic blood pressure (SBP).[\[1\]](#)

Dose (mg/kg/day)	SBP Lowering (mmHg)	Comparator	Reference
3	~12	Similar to HCTZ (25 mg/kg/day)	[1]
10	~20	Exceeded HCTZ (25 mg/kg/day)	[1]

MK-7145 also showed additive/synergistic effects when co-administered with hydrochlorothiazide or candesartan.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Pharmacodynamic Studies in Dogs

In normotensive dogs, both acute and chronic oral administration of **MK-7145** resulted in dose-dependent diuresis and natriuresis.[\[6\]](#)[\[7\]](#) Importantly, these effects occurred without significant urinary potassium loss or changes in plasma electrolytes.[\[6\]](#)[\[7\]](#) After 6 days of dosing, elevations in bicarbonate and aldosterone were observed, consistent with the phenotype of Bartter's Syndrome Type II, which is associated with loss-of-function mutations in the ROMK channel.[\[6\]](#)[\[7\]](#)

Cardiovascular Safety

In a cardiovascular dog model, **MK-7145** was administered intravenously at cumulative doses up to 10 mg/kg.[\[1\]](#) No treatment-related effects were observed on heart rate, mean arterial

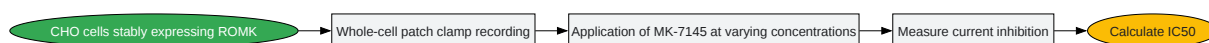
pressure, or electrocardiographic parameters (PR, QRS, and QT/QTc intervals).[1]

Pharmacokinetics

MK-7145 has demonstrated pharmacokinetic properties suitable for oral administration in preclinical species.[1] However, it was projected to have a short human half-life of approximately 5 hours, which could necessitate more frequent dosing.[8] This observation led to the development of a successor compound, MK-8153, with a longer projected human half-life.[8]

Experimental Protocols

In Vitro Electrophysiology (CHO cells)



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Caption: Workflow for in vitro electrophysiology assay.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the human ROMK channel.[5]
- Method: Whole-cell patch-clamp electrophysiology.
- Procedure: Cells are voltage-clamped, and baseline ROMK current is established. **MK-7145** is then perfused at various concentrations, and the resulting inhibition of the potassium current is measured.
- Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

SERT Uptake Assay (HEK293 cells)

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT).[1][5]

- Method: Radiolabeled substrate uptake assay.
- Procedure: Cells are incubated with [3H]-serotonin in the presence of varying concentrations of **MK-7145**. The reaction is stopped, and the amount of intracellular [3H]-serotonin is quantified by scintillation counting.
- Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

In Vivo SHR Blood Pressure Model

- Animal Model: Spontaneously Hypertensive Rats (SHRs).[1]
- Method: Telemetry for continuous blood pressure monitoring.
- Procedure: SHRs are implanted with telemetry devices. After a recovery period, they are dosed orally with **MK-7145** daily for a subchronic period. Blood pressure is continuously monitored.
- Data Analysis: Changes in systolic blood pressure from baseline are calculated and compared between treatment and vehicle groups.

Conclusion

MK-7145 is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent.[1][6][7] Its mechanism of action offers the potential for effective blood pressure lowering and diuresis with a reduced risk of potassium disturbances.[2][6][7] The preclinical data supported its advancement into clinical trials. While its projected short half-life in humans presented a potential challenge, the findings from the **MK-7145** program have paved the way for the development of next-generation ROMK inhibitors.[8]

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